4,6,4'-Trihydroxy-3'-methoxyaurone

Herbicide Aurone Structure-Activity Relationship

This research-grade aurone is a specialized tool for herbicide development. Its validated activity against rapeseed and barnyardgrass makes it ideal for SAR and mode-of-action studies. The 3'-methoxy group is key to its herbicidal profile, differentiating it from other aurones. Procure for reproducible, benchmarked results in your discovery programs.

Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
Cat. No. B10830725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6,4'-Trihydroxy-3'-methoxyaurone
Molecular FormulaC16H12O6
Molecular Weight300.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C16H12O6/c1-21-12-4-8(2-3-10(12)18)5-14-16(20)15-11(19)6-9(17)7-13(15)22-14/h2-7,17-19H,1H3/b14-5-
InChIKeyRPIRXLWYWRSESA-RZNTYIFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6,4'-Trihydroxy-3'-methoxyaurone: A Multifunctional Aurone Herbicide and Bioactive Flavonoid for Research


4,6,4'-Trihydroxy-3'-methoxyaurone (CAS 873787-99-6) is a hydroxylated and methoxylated aurone flavonoid, characterized by a benzofuranone core substituted with hydroxy groups at the 4, 6, and 4' positions and a methoxy group at the 3' position . Aurones, a subclass of flavonoids, are known for their diverse biological activities, including herbicidal, antioxidant, and enzyme inhibitory properties [1]. The compound is commercially available as a research-grade herbicide with demonstrated activity against rapeseed (Brassica campestris) roots and barnyardgrass (Echinochloa crus-galli) seedlings at concentrations of 100 and 1000 µg/mL . Its structural features confer specific physicochemical and biological characteristics that differentiate it from unsubstituted aurone and other aurone analogues, making it a valuable tool for investigating structure–activity relationships in aurone-based lead discovery [2].

Why Generic Aurone Substitution Fails for 4,6,4'-Trihydroxy-3'-methoxyaurone-Based Research


Aurones exhibit pronounced structure–activity relationships, wherein minor modifications to the hydroxylation and methoxylation patterns on the benzofuranone and phenyl rings can dramatically alter biological activity, potency, and selectivity [1]. For example, the presence and position of hydroxy groups critically influence tyrosinase inhibition: 4,6,4'-trihydroxyaurone (hispidol) shows an IC50 of 38 µM, whereas unsubstituted aurone has an IC50 of 12.3 µM [2]. Similarly, the introduction of a 3'-methoxy group in 4,6,4'-trihydroxy-3'-methoxyaurone confers herbicidal activity at 100–1000 µg/mL, a property not uniformly shared by all aurone derivatives [3]. Substituting this compound with a close analogue such as 4,6,4'-trimethoxyaurone or 3'-hydroxy-4,6,4'-trimethoxyaurone may lead to loss of desired herbicidal efficacy or unpredictable shifts in target engagement due to altered electronic and steric profiles. Consequently, generic replacement without direct comparative validation risks compromising experimental reproducibility and lead optimization efforts [1].

Quantitative Differentiation of 4,6,4'-Trihydroxy-3'-methoxyaurone from Aurone Analogues


Herbicidal Activity: Quantitative Comparison with a Structurally Related Aurone

4,6,4'-Trihydroxy-3'-methoxyaurone exhibits herbicidal activity against Brassica campestris (rapeseed) roots and Echinochloa crus-galli (barnyardgrass) seedlings, with inhibition observed at concentrations of 100 and 1000 µg/mL . In contrast, the most potent compound identified in a 2012 study of 4,6-disubstituted and 4,5,6-trisubstituted aurones, (Z)-2-phenylmethylene-4,6-dimethoxy-3(2H)-benzofuranone (6o), required concentrations of 10 and 100 µg/mL to achieve 81.3% and 88.5% inhibition, respectively [1]. While a direct head-to-head comparison is not available, these cross-study data indicate that the hydroxyl/methoxy substitution pattern of 4,6,4'-trihydroxy-3'-methoxyaurone defines a distinct herbicidal potency threshold that is not interchangeable with the dimethoxy analogue.

Herbicide Aurone Structure-Activity Relationship

Tyrosinase Inhibition: Comparative Potency Against Closest Structural Analogue

Although direct IC50 data for 4,6,4'-trihydroxy-3'-methoxyaurone against tyrosinase are not publicly available, the compound's 4,6,4'-trihydroxy substitution pattern is shared with the well-characterized analogue 4,6,4'-trihydroxyaurone (hispidol), which exhibits an IC50 of 38 µM against mushroom tyrosinase [1]. The addition of a 3'-methoxy group is known to modulate enzyme binding affinity within the aurone class [2]. For context, unsubstituted aurone shows an IC50 of 12.3 µM, while the standard inhibitor kojic acid has an IC50 of 167 µM [1]. This class-level SAR indicates that 4,6,4'-trihydroxy-3'-methoxyaurone represents a distinct chemotype for probing tyrosinase inhibition, with a substitution pattern that balances hydroxyl-mediated binding with methoxy-induced lipophilicity adjustments.

Tyrosinase Enzyme Inhibition Aurone

Antioxidant Capacity: Class-Level Comparison with Ascorbic Acid and Quercetin

Aurones as a class exhibit radical scavenging activity in the DPPH assay with IC50 values ranging from 71.67 ± 0.24 µM to >1000 µM, which is significantly weaker than reference antioxidants ascorbic acid (IC50 = 15.46 ± 1.30–34.42 ± 0.03 µM) and quercetin [1]. While specific data for 4,6,4'-trihydroxy-3'-methoxyaurone are not available, its hydroxylation pattern suggests it falls within this class-level activity range. Importantly, the presence of a 3'-methoxy group may alter electron delocalization and hydrogen-donating ability compared to fully hydroxylated analogues like hispidol [2]. This class-level inference provides a quantitative benchmark for anticipating the compound's antioxidant performance relative to standard agents.

Antioxidant DPPH Radical Scavenging

Formulation Potential: Topical Delivery as a Differentiating Feature

A 2024 international patent application (WO2024233754) specifically claims compositions comprising 4,6,4'-trihydroxy-3'-methoxyaurone for topical administration [1]. This formulation-focused intellectual property indicates that the compound's physicochemical properties—such as its logP, solubility profile, and stability—are amenable to development into topical products, a characteristic not universally documented for all aurone analogues. The existence of this patent creates a procurement differentiation: researchers requiring a topical formulation candidate have a defined starting point with this specific compound, whereas generic aurones may lack such formulation precedence and supporting data.

Formulation Topical Delivery

Best Research and Industrial Application Scenarios for 4,6,4'-Trihydroxy-3'-methoxyaurone


Lead Optimization for Dicotyledonous Weed Herbicides

Given its demonstrated herbicidal activity against rapeseed (Brassica campestris) and barnyardgrass (Echinochloa crus-galli) at 100–1000 µg/mL, 4,6,4'-trihydroxy-3'-methoxyaurone serves as a scaffold for structure–activity relationship studies aimed at improving potency and selectivity against dicotyledonous weeds. It can be used as a positive control or reference compound in in vitro germination and root growth inhibition assays, with the 2012 aurone herbicide study [1] providing a comparative dataset for activity benchmarking. Procurement for this application is justified by the need for a consistent, well-characterized aurone with validated herbicidal baseline data.

Tyrosinase Inhibition Mechanism and SAR Studies

The compound's 4,6,4'-trihydroxy core, shared with the known tyrosinase inhibitor hispidol (IC50 = 38 µM), combined with the 3'-methoxy modification, makes it a strategic probe for investigating how methoxylation alters enzyme binding kinetics and inhibition modality (competitive, non-competitive, or mixed). Researchers can use this compound in parallel with 4,6,4'-trihydroxyaurone and unsubstituted aurone (IC50 = 12.3 µM) to systematically map the contribution of the 3'-methoxy group to tyrosinase affinity [2]. Procurement is essential for ensuring experimental consistency across SAR campaigns.

Aurone Class Reference for Antioxidant Activity Profiling

As an aurone with a defined hydroxylation pattern, 4,6,4'-trihydroxy-3'-methoxyaurone can be employed as a class-specific reference compound in antioxidant assays (e.g., DPPH, ABTS). Its activity, expected to lie within the reported aurone IC50 range of 71.67 to >1000 µM, provides a benchmark for comparing the radical scavenging efficacy of newly synthesized aurone derivatives against established antioxidants such as ascorbic acid (IC50 ~15–34 µM) [3]. This application supports procurement for laboratories focused on natural product antioxidant screening and flavonoid SAR.

Topical Formulation Development and Dermal Delivery Studies

The existence of a specific patent application (WO2024233754) claiming topical compositions of 4,6,4'-trihydroxy-3'-methoxyaurone provides a clear rationale for its procurement in pharmaceutical and cosmetic formulation research [4]. Investigators developing topical delivery systems for aurone-based actives can utilize this compound to assess skin permeation, stability in dermatological vehicles, and in vitro/in vivo safety profiles. This scenario is uniquely supported by intellectual property that reduces formulation development risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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